molecular formula C11H21FN2 B1411917 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine CAS No. 1897768-56-7

4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine

Cat. No. B1411917
CAS RN: 1897768-56-7
M. Wt: 200.3 g/mol
InChI Key: BMMXNDGACVRCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is a compound that falls under the category of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine has been elucidated using single-crystal X-ray diffraction intensities . The molecules are arranged in monoclinic P21/n symmetry allowing for a dihedral angle of 36.76 (8)° observed between the mean plane of the benzene ring and the mean plane of the piperidine chair .


Chemical Reactions Analysis

The (4-fluorobenzyl)piperidine moiety of compound 2d is projected in a cavity forming π-π interaction with the crucial residue of His263, cation-π interaction with His244, and Van der Waals interaction with Val283 .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including compounds like “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine”, have been utilized in the development of anticancer agents. These compounds can exhibit good activity against various cancer cell lines, including androgen-refractory cancer cell lines (ARPC) .

Antiviral and Antimicrobial Applications

The piperidine nucleus is also explored for its antiviral and antimicrobial properties. This suggests potential research applications of “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine” in these areas .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are known for their analgesic and anti-inflammatory effects, which could make “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine” a candidate for research into new pain relief and anti-inflammatory medications .

Neurological Disorder Applications

Research into Alzheimer’s disease and antipsychotic treatments has also involved piperidine derivatives, indicating a potential application for “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine” in the field of neurology .

Anticoagulant Applications

The piperidine structure is associated with anticoagulant effects, which could be an area of application for this compound in developing treatments that prevent blood clotting .

Synthetic Route Development

The compound’s structure can be used to develop novel synthetic routes for creating new chemical entities, which can have various pharmaceutical applications .

properties

IUPAC Name

4-fluoro-1-(piperidin-4-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2/c12-11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMXNDGACVRCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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